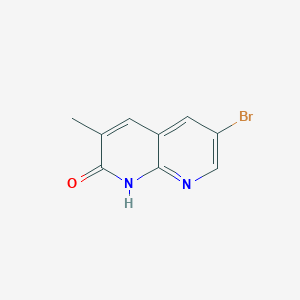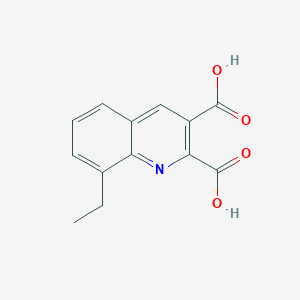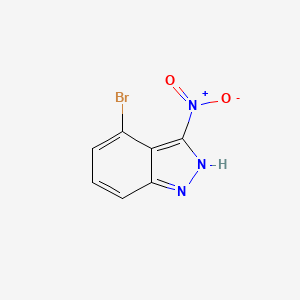![molecular formula C7H5BrClN3 B11868845 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)
5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine, chlorine, and methyl substituents on the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of the bromine, chlorine, and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a preformed pyrazole and pyridine, the compound can be synthesized through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyrazolopyridines .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
What sets 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine apart is the specific combination of bromine, chlorine, and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H5BrClN3 |
|---|---|
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
5-bromo-4-chloro-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3 |
InChI-Schlüssel |
TUIAJMUAMBKDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=C(C(=C2C=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)


![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)



![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)



![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)
![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
